(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate
Overview
Description
“(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate” is a compound involved in the mevalonate pathway, which is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . This pathway produces two five-carbon building blocks called isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are used to make isoprenoids .
Synthesis Analysis
The mevalonate pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . The first step condenses two acetyl-CoA molecules to yield acetoacetyl-CoA. This is followed by a second condensation to form HMG-CoA (3-hydroxy-3-methyl-glutaryl-CoA) . Pyrophosphatases play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate .Chemical Reactions Analysis
Pyrosequencing is a method of DNA sequencing based on the “sequencing by synthesis” principle, in which the sequencing is performed by detecting the nucleotide incorporated by a DNA polymerase . The fundamental basis of pyrosequencing is that pyrophosphate is released when a deoxyribonucleotide triphosphate is added to the end of a nascent strand of DNA .Scientific Research Applications
Immunological Potential
Reichenberg et al. (2003) highlighted the potent immunological properties of HMB-PP. They found that HMB-PP is exceptionally potent in stimulating human Vgamma9/Vdelta2 T cells, far more than other known compounds. However, altering its pyrophosphate group drastically reduces its bioactivity, as observed in its methylenediphosphonate analogue, HMB-PCP, which displayed significantly reduced potency (Reichenberg et al., 2003).
Role in Isoprenoid Biosynthesis
Amslinger et al. (2002) synthesized (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate (E-6), a compound structurally similar to HMB-PP, as an intermediate in the nonmevalonate terpene biosynthetic pathway. This pathway is crucial for the biosynthesis of terpenes, indicating the importance of HMB-PP-related compounds in natural product synthesis (Amslinger et al., 2002).
Synthesis and Labeling
Giner (2002) achieved the synthesis of (E)-4-hydroxy-3-methyl-2-butenyl pyrophosphate and its [4-13C]-labeled form. This synthesis is vital for research in isoprenoid biosynthesis, allowing for the creation of isotopically labeled products for detailed study (Giner, 2002).
Activation of Human γδ T Cells
Hintz et al. (2001) discovered that HMB-PP is a major activator for human γδ T cells in Escherichia coli. It's significantly more potent than isopentenyl pyrophosphate, another activator, indicating its crucial role in immune response modulation (Hintz et al., 2001).
Biotechnological Applications
Huang et al. (2022) discussed the biotechnological potential of HMBPP reductase (IspH), an enzyme involved in the MEP pathway for isoprenoid biosynthesis in bacteria and malaria parasites. They highlighted its applications in ecofriendly synthesis of isoprenoid compounds and as a drug target for infectious diseases (Huang et al., 2022).
Role in Malaria Pathogenesis
Cator (2017) noted that a specific malaria parasite factor, HMB-PP, might increase the attractiveness of infected vertebrates to mosquitoes, thus influencing the transmission dynamics of malaria (Cator, 2017).
Mechanism of Action
Properties
IUPAC Name |
[(4-hydroxy-3-methylbut-2-enoxy)-oxidophosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSIZRKJVDMQOQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O8P2-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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